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Compound of Interest

Compound Name: 4-Chloro-6-methylquinazoline

Cat. No.: B1584192

An In-depth Technical Guide to 4-Chloro-6-methylquinazoline: Properties, Synthesis, and
Applications

Authored by a Senior Application Scientist
Introduction: The Quinazoline Scaffold as a
Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a
disproportionately high number of bioactive compounds. These are termed "privileged
structures” for their ability to interact with a wide range of biological targets. The quinazoline
core, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a
guintessential example of such a scaffold. Its derivatives exhibit a vast spectrum of
pharmacological activities, including anticancer, anti-inflammatory, anti-hypertensive, and
antimicrobial properties.[1][2]

Within this important class of molecules, 4-Chloro-6-methylquinazoline emerges as a pivotal
building block. The chlorine atom at the 4-position is an excellent leaving group, rendering the
molecule highly susceptible to nucleophilic aromatic substitution (SNAr).[3] This reactivity
provides a direct and versatile handle for introducing diverse functional groups, enabling the
systematic exploration of chemical space and the optimization of drug candidates. The methyl
group at the 6-position offers a subtle yet significant point of modulation, influencing the
electronic properties and steric profile of the molecule, which can be crucial for fine-tuning
target affinity and selectivity.
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This guide provides a comprehensive technical overview of 4-Chloro-6-methylquinazoline,
designed for researchers, chemists, and drug development professionals. We will delve into its
core chemical properties, detail a representative synthetic protocol, explore its characteristic
reactivity with mechanistic insights, and highlight its application as a key intermediate in the
synthesis of pharmacologically relevant molecules.

Core Chemical and Physical Properties

Understanding the fundamental properties of 4-Chloro-6-methylquinazoline is the first step in
its effective application. These properties dictate its handling, storage, reaction conditions, and
analytical characterization.

~hemical Identifi | S

Property Value Source

IUPAC Name 4-chloro-6-methylquinazoline

CAS Number 58421-79-7

Molecular Formula CoH7CIN2

Molecular Weight 178.62 g/mol Inferred from Formula

XNILKVADCMYCQT-

InChl Ke
y UHFFFAOYSA-N

_ CC1=CC2=C(C=C1)N=CN=C2
Canonical SMILES ol Inferred from Structure

Physicochemical Data
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Property Value | Description Source | Rationale

Physical Form Solid

Not explicitly available;

) ) expected to be a crystalline General knowledge of similar
Melting Point o ) )
solid with a defined melting compounds.
point.
Not available; likely to
N ) ) General knowledge of
Boiling Point decompose at high ]
heterocyclic compounds.
temperatures.
Sparingly soluble in water;
soluble in common organic
- ] ) Inferred from structure and
Solubility solvents like Dichloromethane )
general solvent properties.
(DCM), Chloroform, and Ethyl
Acetate.
Store at 2-8°C under an inert
Storage

atmosphere.

Spectroscopic Signature

While a dedicated public database spectrum for this specific compound is not readily available,
its structure allows for a reliable prediction of its key spectroscopic features.
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Spectroscopy Expected Features

- A singlet for the methyl protons (CHs) around
2.4-2.6 ppm.- A singlet for the proton at C2 of
the quinazoline ring, expected to be downfield

1H NMR (~8.9-9.1 ppm).- A singlet for the proton at C5
(~7.8-8.0 ppm).- A doublet for the proton at C7
(~7.6-7.8 ppm).- A doublet for the proton at C8
(~7.4-7.6 ppm).

- A signal for the methyl carbon (~21-23 ppm).-

Aromatic carbons between ~120-155 ppm.- The
13C NMR _ . -

chlorinated carbon (C4) will be significantly

downfield.

- Aromatic C-H stretching peaks just above 3000
R Spect cm~1.- C=N and C=C stretching vibrations in the
ectrosco
P Py 1500-1650 cm~1 region.- C-Cl stretching in the

fingerprint region, typically below 800 cm™1,

- Amolecular ion peak (M*) at m/z 178.- A

characteristic M+2 peak at m/z 180 with an
Mass Spec (MS) intensity of approximately one-third of the M*

peak, confirming the presence of one chlorine

atom.

Synthesis of 4-Chloro-6-methylquinazoline

The synthesis of 4-chloroquinazolines is a well-established process in organic chemistry,
typically involving a two-step sequence: cyclization to form the quinazolinone core, followed by
chlorination. The following protocol is a representative method adapted from procedures for
analogous compounds.[1][4]

Synthetic Workflow Diagram
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Figure 1: General Synthesis Route for 4-Chloro-6-methylquinazoline
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Caption: General Synthesis Route for 4-Chloro-6-methylquinazoline.

Step-by-Step Experimental Protocol
Step 1: Cyclization to form 6-Methylquinazolin-4(3H)-one

Causality: This step constructs the core heterocyclic system. 2-Amino-5-methylbenzoic acid
provides the benzene ring and the C4-carbonyl/N3-H precursor. Formamide serves as the
source for the C2-H and N1 atoms of the pyrimidine ring. The reaction is a condensation-
cyclization, driven by heat, which eliminates water.[1]

Procedure:

o To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-methylbenzoic
acid (1.0 eq).

o Add an excess of formamide (e.g., 5-10 eq), which acts as both a reactant and a solvent.

o Heat the reaction mixture to 140-160°C and maintain for 4-8 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).
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o Upon completion, cool the mixture to below 100°C and slowly add water. This will
precipitate the product.

o Cool further to room temperature or in an ice bath to maximize precipitation.

o Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly to
yield 6-methylquinazolin-4(3H)-one. The product is often of sufficient purity for the next
step.

Step 2: Chlorination to form 4-Chloro-6-methylquinazoline

o Causality: The hydroxyl group of the quinazolinone (which exists in tautomeric equilibrium
with the lactam form) is converted into a chloro group. Phosphorus oxychloride (POCIs) or
thionyl chloride (SOCI2) are highly effective chlorinating agents for this transformation. A
catalytic amount of N,N-Dimethylformamide (DMF) is often added to form the Vilsmeier
reagent in situ, which is the active electrophilic species that facilitates the reaction.[4]

e Procedure:

o In a fume hood, charge a dry round-bottom flask with 6-methylquinazolin-4(3H)-one (1.0
eq).

o Add an excess of phosphorus oxychloride (POCIs) (e.g., 5-10 eq) to act as both reagent
and solvent.

o Add a catalytic amount of DMF (e.g., 0.1-0.2 eq) dropwise.

o Heat the mixture to reflux (approx. 105°C for POCIs) for 2-6 hours, monitoring by TLC until
the starting material is consumed.

o Cool the reaction mixture to room temperature and carefully remove the excess POCI3
under reduced pressure.

o The residue is then cautiously quenched by pouring it onto crushed ice with vigorous
stirring. This hydrolyzes any remaining POCIs and precipitates the product.

o Neutralize the acidic agueous solution with a base (e.g., saturated sodium bicarbonate
solution or ammonium hydroxide) until the pH is ~7-8.
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o Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in
vacuo to yield the crude 4-Chloro-6-methylquinazoline.

o Purify the product by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 4-Chloro-6-methylquinazoline is dominated by the reactivity of the C4-
chloro substituent.

Nucleophilic Aromatic Substitution (SNATr)

The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C4 position towards
nucleophilic attack, making the chlorine atom an excellent leaving group. This allows for the
facile introduction of a wide array of nucleophiles, including amines, alcohols, and thiols.[3][5]

e Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

o Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the
aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate
known as a Meisenheimer complex.

o Elimination: The aromaticity is restored by the expulsion of the chloride leaving group,
yielding the substituted product.

SNAr Mechanism Diagram

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Scope of Nucleophiles

This reaction is highly versatile and foundational to the use of this scaffold in drug discovery.

» N-Nucleophiles: Primary and secondary amines react readily, often under mild heating in a
polar solvent like ethanol or isopropanol, to form 4-aminoquinazoline derivatives. This is the
most common and critical reaction in the synthesis of kinase inhibitors.[2]
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e O-Nucleophiles: Alcohols and phenols (as alkoxides or phenolates) can displace the chlorine
to form 4-alkoxy or 4-aryloxy quinazolines.

e S-Nucleophiles: Thiols react to form 4-thioether derivatives.

Applications in Drug Discovery and Medicinal
Chemistry

4-Chloro-6-methylquinazoline is not an end product but a high-value intermediate. Its primary
application is as a precursor for the synthesis of 4-anilinoquinazolines, a class of compounds
renowned for their potent activity as tyrosine kinase inhibitors (TKIS).[2]

Synthesis of Kinase Inhibitors

Many TKIs target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor
(EGFR), which are often overactive in various cancers. The 4-anilinoquinazoline scaffold
mimics the adenine portion of ATP, allowing it to function as a competitive inhibitor.[1][2]

Workflow: From Intermediate to Bioactive Scaffold

Figure 3: Application in Synthesizing a 4-Anilinoquinazoline Scaffold
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Caption: Application in Synthesizing a 4-Anilinoquinazoline Scaffold.

The 6-methyl group on the scaffold allows for probing a specific region of the kinase binding
pocket, potentially enhancing selectivity or potency compared to unsubstituted analogs. By
varying the substituted aniline used in the SNAr reaction, chemists can rapidly generate a
library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As with any reactive chemical intermediate, proper handling of 4-Chloro-6-methylquinazoline
IS essential.

e Hazard Classification:

o

Harmful if swallowed (H302)[6]

[¢]

Causes skin irritation (H315)[6]

[¢]

Causes serious eye irritation (H319)[6]

o

May cause respiratory irritation (H335)[6]
e Recommended Precautions:

o Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[6][7] Wear
appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves.[8] Avoid formation of dust and aerosols.[7]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]
For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or
argon) is recommended.

o Disposal: Dispose of contents/container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[8]

Conclusion
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4-Chloro-6-methylquinazoline is a strategically important intermediate in modern medicinal
chemistry. Its value is derived from the predictable and efficient reactivity of the C4-chloro
group, which serves as a versatile anchor point for constructing libraries of potential drug
candidates. A thorough understanding of its properties, synthesis, and reactivity enables
researchers to fully leverage the potential of the privileged quinazoline scaffold in the
development of novel therapeutics, particularly in the field of oncology. The synthetic protocols
and mechanistic principles outlined in this guide provide a solid foundation for the practical
application of this compound in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4-Chloro-6-methylquinazoline chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584192#4-chloro-6-methylquinazoline-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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